molecular formula C18H21NO2S B2628540 N-(3,5-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-04-9

N-(3,5-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2628540
CAS No.: 877650-04-9
M. Wt: 315.43
InChI Key: GKDIUTVPBIKIRM-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a 3,5-dimethylphenyl group attached to an oxane (tetrahydropyran) ring substituted with a thiophen-2-yl moiety at the 4-position. This compound combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymatic or receptor-based pathways.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-10-14(2)12-15(11-13)19-17(20)18(5-7-21-8-6-18)16-4-3-9-22-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDIUTVPBIKIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Properties

Compound Name Core Structure Substituents IC50 (µM) Key Observations
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-2-carboxamide 3,5-dimethylphenyl ~10 High PET inhibition in spinach chloroplasts; electron-donating substituents enhance activity
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-2-carboxamide 3,5-difluorophenyl ~10 Electron-withdrawing groups (F) maintain potency, suggesting lipophilicity dominates
Target Compound Oxane-4-carboxamide 3,5-dimethylphenyl, thiophen-2-yl N/A Thiophene introduces π-π interactions; oxane may improve conformational stability

Key Findings:

  • Substituent Effects : Both electron-donating (methyl) and withdrawing (fluoro) groups at the 3,5-positions yield similar IC50 values (~10 µM) in naphthalene-based analogs, indicating lipophilicity is a major driver of PET inhibition .
  • Core Structure Differences : The oxane-thiophene core in the target compound likely alters molecular geometry and electronic distribution compared to the planar naphthalene system. This could influence binding to photosystem II (PSII) or membrane permeability.

Meta-Substituted Trichloro-Acetamides

Compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () highlight the impact of meta-substitution on solid-state geometry.

Thiophene-Containing Derivatives

Thiophene-based compounds, such as those in , exhibit antiproliferative activity via tyrosine kinase inhibition . Though the target compound’s biological target is distinct (PSII), the thiophene moiety’s electronic properties could similarly enhance interactions with hydrophobic binding pockets.

Research Implications

  • Structure-Activity Relationships (SAR) : The 3,5-dimethylphenyl group is a versatile pharmacophore for PET inhibition, but core structure modifications (naphthalene vs. oxane-thiophene) significantly alter bioactivity.
  • Design Optimization : Introducing electron-withdrawing groups (e.g., Cl, F) to the oxane-thiophene core could further enhance lipophilicity and PET-inhibiting potency.
  • Synthetic Feasibility : Microwave-assisted synthesis (as used in ) may improve yields for the target compound, given its structural complexity .

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